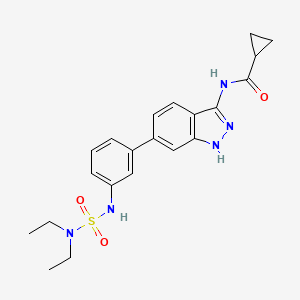
2-ヒドラジノキナゾリン-4(3H)-オン
概要
説明
2-Hydrazinoquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol. It is a derivative of quinazoline, featuring a hydrazino group at the 2-position of the quinazolin-4(3H)-one core
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research has investigated its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinoquinazolin-4(3H)-one typically involves the cyclization of hydrazine derivatives with appropriate quinazoline precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C.
Industrial Production Methods: In an industrial setting, the production of 2-Hydrazinoquinazolin-4(3H)-one may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2-Hydrazinoquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Hydrazinoquinazolin-4(3H)-one.
作用機序
The mechanism by which 2-Hydrazinoquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
2-Hydrazinoquinazolin-4(3H)-one is structurally similar to other quinazoline derivatives, such as 4-hydroxyquinazoline and 3-(3-ethoxypropyl)-2-hydrazinoquinazolin-4(3H)-one. These compounds share the quinazoline core but differ in their substituents and functional groups. The unique presence of the hydrazino group in 2-Hydrazinoquinazolin-4(3H)-one contributes to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-hydrazinyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYYWZQWKEOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59342-31-3 | |
| Record name | 2-hydrazinyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway of 2-Hydrazinoquinazolin-4(3H)-one with acetylacetone?
A1: Contrary to expectations, the reaction of 2-Hydrazinoquinazolin-4(3H)-one with acetylacetone primarily yields 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones rather than the anticipated 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinazolin-4(3H)-ones. This unexpected cyclization reaction highlights the unique reactivity of the hydrazine moiety within the quinazolinone scaffold. []
Q2: Can the reaction pathway be modified to yield pyrazole derivatives instead?
A2: Yes, research indicates that specific reaction conditions can alter the reaction pathway. For instance, when a 7-hydrazinocarbonyl group is present in the quinazolin-4(3H)-one structure, reaction with acetylacetone leads to the formation of the desired pyrazole derivative. This pyrazole group can be further modified, for example, by replacing it with an amine through amide formation. []
Q3: Have any computational studies been conducted to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derived from 2-Hydrazinoquinazolin-4(3H)-one?
A3: Yes, the PASS software has been employed to predict the biological activity of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. This analysis identified promising anti-asthmatic and anti-allergic activities for these compounds. Additionally, the GUSAR software predicted low acute toxicity for these derivatives, categorizing them as slightly toxic (class 4) or practically non-toxic (class 5) substances. []
Q4: Can 2-Hydrazinoquinazolin-4(3H)-one react with molecules other than acetylacetone to form triazoloquinazolinone derivatives?
A4: Research demonstrates that 2-Hydrazinoquinazolin-4(3H)-ones can react with imidazolides of aromatic acids or aromatic aldehydes, followed by oxidation with FeCl3, to yield the desired 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. These synthetic routes provide flexibility in introducing diverse substituents on the triazoloquinazolinone core. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1450710.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)





![(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one](/img/structure/B1450723.png)
